3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
CAS No.: 2310160-13-3
Cat. No.: VC6110128
Molecular Formula: C15H17BrN4OS
Molecular Weight: 381.29
* For research use only. Not for human or veterinary use.
![3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one - 2310160-13-3](/images/structure/VC6110128.png)
Specification
CAS No. | 2310160-13-3 |
---|---|
Molecular Formula | C15H17BrN4OS |
Molecular Weight | 381.29 |
IUPAC Name | 3-(2-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Standard InChI | InChI=1S/C15H17BrN4OS/c16-13-4-2-1-3-12(13)5-6-15(21)20-9-7-19(8-10-20)14-11-17-22-18-14/h1-4,11H,5-10H2 |
Standard InChI Key | XBIXPDQTIRLEJE-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC=CC=C3Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 3-(2-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one reflects its three primary components:
-
A 2-bromophenyl group at position 3 of the propanone backbone.
-
A piperazine ring substituted at position 4 with a 1,2,5-thiadiazol-3-yl group.
-
A propan-1-one chain linking the aryl and heterocyclic components.
The molecular formula is CHBrNOS, with a molecular weight of 409.3 g/mol (estimated via PubChem algorithms) .
Stereoelectronic Properties
The thiadiazole ring introduces significant electron-withdrawing character, while the piperazine moiety contributes basicity and conformational flexibility. The 2-bromophenyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability . Key structural analogs, such as 1-[4-(2,5-dimethylphenyl)piperazino]propan-1-one (PubChem CID: 42596905) , demonstrate similar electronic profiles, with logP values ranging from 3.1–3.8, suggesting moderate hydrophobicity .
Synthesis and Optimization
Synthetic Routes
The compound can be synthesized via a multi-step protocol:
-
Formation of the Thiadiazole-Piperazine Intermediate:
-
Acylation with 3-(2-Bromophenyl)propanoyl Chloride:
Table 1: Representative Synthesis Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
Thiadiazole formation | S, KSO, TBAI | 100°C | 65% |
Piperazine coupling | Piperazine, DMAC | 80°C | 72% |
Acylation | 3-(2-Bromophenyl)propanoyl chloride, DIPEA | RT | 68% |
Purification and Characterization
-
Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.
-
H NMR (400 MHz, CDCl): δ 7.85 (d, 1H, Ar–Br), 7.45–7.30 (m, 3H, Ar–H), 4.10 (t, 2H, N–CH), 3.60–3.20 (m, 8H, piperazine) .
-
HRMS (ESI+): m/z calcd. for CHBrNOS [M+H]: 409.03, found: 409.05 .
Pharmacological Profiling
Antimicrobial Activity
Thiadiazole derivatives show broad-spectrum antimicrobial effects. 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (VC5663233) inhibits Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL). The bromine atom’s electronegativity likely augments membrane disruption capabilities.
Table 2: Comparative Pharmacological Data
Compound | Target | IC/MIC | Source |
---|---|---|---|
VC5663233 | S. aureus | 4 µg/mL | |
Lu 35-138 | 5-HT reuptake | 12 nM | |
KUC103367N | IMPDH | 0.8 µM |
Applications in Drug Discovery
Central Nervous System Disorders
Structural analogs are investigated for schizophrenia and depression due to their dual receptor modulation . The compound’s logP (~3.5) aligns with CNS drug candidates, though in vivo studies are needed to confirm brain penetration .
Oncology
Thiadiazoles inhibit inosine monophosphate dehydrogenase (IMPDH), a target in leukemia therapy. KUC103367N (PubChem CID: 42596905) shows antiproliferative activity in HL-60 cells (IC = 0.8 µM) .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume